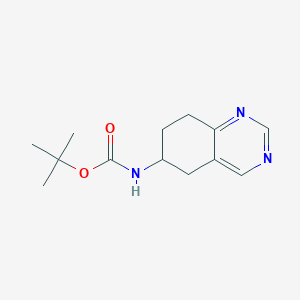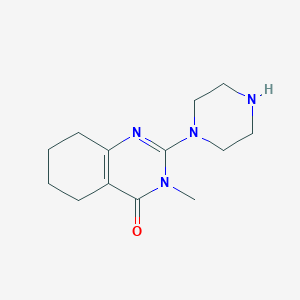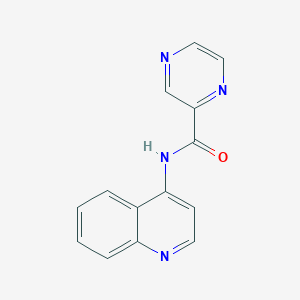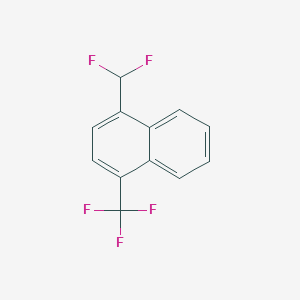![molecular formula C12H10N2S2 B15066594 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione CAS No. 64273-74-1](/img/structure/B15066594.png)
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione is a heterocyclic compound that features a unique structure combining a cyclobutane ring fused with a quinoxaline ring and two thioketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,8-dimethylquinoxaline-1,2-dione with sulfur sources under controlled temperatures and solvents. The reaction conditions often require the use of catalysts to facilitate the formation of the dithione groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as semiconductors or sensors.
Mecanismo De Acción
The mechanism by which 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,8-Dimethylquinoxaline-1,2-dione: Lacks the dithione groups but shares the quinoxaline core.
Cyclobuta[b]quinoxaline-1,2-dione: Similar structure but without the methyl groups.
Indolo[2,3-b]quinoxalines: Different heterocyclic system but similar applications in materials science and medicinal chemistry.
Uniqueness
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione is unique due to its combination of a cyclobutane ring, quinoxaline ring, and dithione groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Propiedades
Número CAS |
64273-74-1 |
|---|---|
Fórmula molecular |
C12H10N2S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
3,8-dimethylcyclobuta[b]quinoxaline-1,2-dithione |
InChI |
InChI=1S/C12H10N2S2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
Clave InChI |
KFLIVTDGGWQMDK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N(C3=C1C(=S)C3=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)





